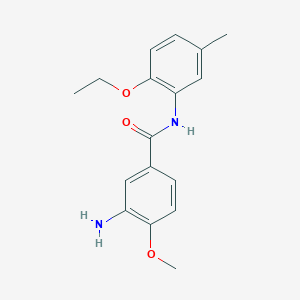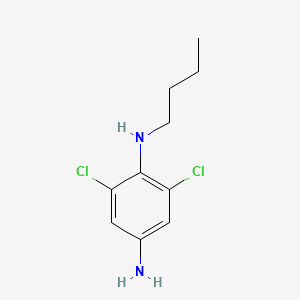
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, an isopentyloxy group, and a methyl group attached to the benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method is the introduction of the isopentyloxy group through an etherification reaction, followed by the introduction of the fluorine atom via halogenation. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. The methyl group can affect the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of an isopentyloxy group, which can significantly alter its chemical properties and reactivity.
3-Fluoro-5-(methylcarbamoyl)benzoic acid: The presence of a methylcarbamoyl group introduces different functional properties compared to the isopentyloxy group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a boronic ester group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The isopentyloxy group provides lipophilicity, the fluorine atom enhances binding affinity, and the methyl group contributes to stability. These features make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H17FO3 |
|---|---|
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-5-(3-methylbutoxy)benzoic acid |
InChI |
InChI=1S/C13H17FO3/c1-8(2)4-5-17-12-7-10(13(15)16)6-11(14)9(12)3/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
UPLJDPUODMUNKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C(=O)O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)
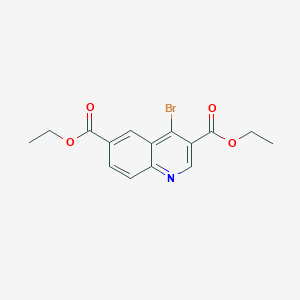
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
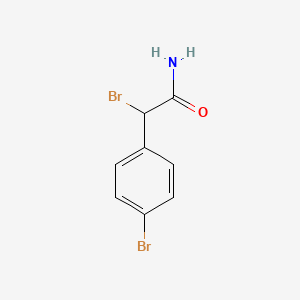

![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
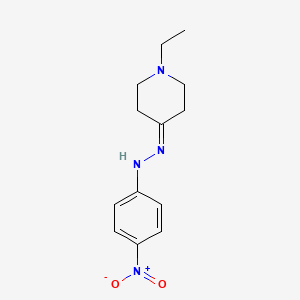
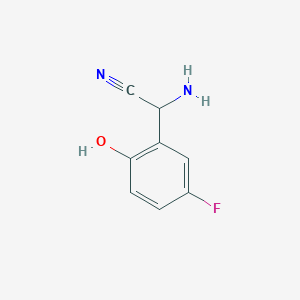
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

